S-(4-Bromobenzyl)glutathione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-p-bromobenzyl glutathione typically involves the conjugation of glutathione with p-bromobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of S-p-bromobenzyl glutathione follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-p-bromobenzyl glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the p-bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Benzyl glutathione.
Substitution: Various substituted glutathione derivatives.
Scientific Research Applications
Chemistry: S-p-bromobenzyl glutathione is used as a tool to study the glyoxalase system and its role in detoxification processes .
Biology: The compound is employed in research to understand the mechanisms of enzyme inhibition and the role of glyoxalase 1 in cellular metabolism .
Medicine: S-p-bromobenzyl glutathione has shown potential as an anticancer agent due to its ability to inhibit glyoxalase 1, which is overexpressed in various cancers . It also exhibits anti-inflammatory properties and has been studied for its effects on anxiety and seizure activity .
Industry: In industrial applications, S-p-bromobenzyl glutathione is used in the development of new therapeutic agents and as a biochemical tool in drug discovery .
Mechanism of Action
S-p-bromobenzyl glutathione exerts its effects by inhibiting glyoxalase 1, an enzyme that detoxifies methylglyoxal. The inhibition of glyoxalase 1 leads to the accumulation of methylglyoxal, which can induce apoptosis in cancer cells . The compound binds to the active site of glyoxalase 1, preventing the enzyme from catalyzing the conversion of methylglyoxal to less toxic compounds . This inhibition disrupts cellular metabolism and induces oxidative stress, leading to cell death .
Comparison with Similar Compounds
S-(p-chlorobenzyl)glutathione: Similar structure but with a chlorine atom instead of bromine.
S-(p-methylbenzyl)glutathione: Contains a methyl group instead of bromine.
S-(p-fluorobenzyl)glutathione: Contains a fluorine atom instead of bromine.
Uniqueness: S-p-bromobenzyl glutathione is unique due to its high potency as a glyoxalase 1 inhibitor and its ability to induce apoptosis in cancer cells. The presence of the bromine atom enhances its binding affinity to the enzyme, making it more effective compared to other similar compounds .
Properties
CAS No. |
31702-37-1 |
---|---|
Molecular Formula |
C17H22BrN3O6S |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H22BrN3O6S/c18-11-3-1-10(2-4-11)8-28-9-13(16(25)20-7-15(23)24)21-14(22)6-5-12(19)17(26)27/h1-4,12-13H,5-9,19H2,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 |
InChI Key |
HMNYAPVDRLKBJH-STQMWFEESA-N |
SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
sequence |
XXG |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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